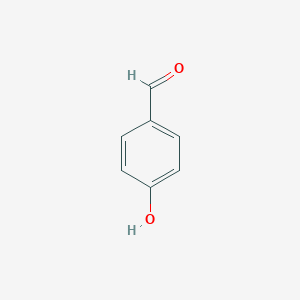
Adreninsäure
Übersicht
Beschreibung
Adrensäure, auch bekannt als All-cis-7,10,13,16-Docosatetraensäure, ist eine natürlich vorkommende mehrfach ungesättigte Fettsäure. Es ist eine Omega-6-Fettsäure, die durch eine Verlängerung der Kohlenstoffkette von Arachidonsäure um zwei Kohlenstoffatome gebildet wird. Adrensäure ist eine der häufigsten Fettsäuren im frühen menschlichen Gehirn und findet sich auch in den Nebennieren, Nieren und im Gefäßsystem .
Wissenschaftliche Forschungsanwendungen
Adrensäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Vorläufer für die Synthese verschiedener Lipidmediatoren und Signalmoleküle verwendet.
Biologie: Wird für seine Rolle in der zellulären Signalübertragung und Membranstruktur untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, einschließlich entzündungshemmender und schmerzlindernder Eigenschaften.
Industrie: Wird bei der Produktion von spezialisierten lipidbasierten Produkten und Nahrungsergänzungsmitteln eingesetzt.
5. Wirkmechanismus
Adrensäure übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:
Cytochrom P450-Weg: Adrensäure wird durch Cytochrom P450-Enzyme zu Epoxydocosatriensäuren metabolisiert, die entzündungshemmende und gefäßerweiternde Wirkungen haben.
Cyclooxygenase-Weg: Adrensäure wird durch Cyclooxygenasen zu Dihomo-Prostaglandinen umgewandelt, die eine Rolle bei der Entzündung und der Regulation des Gefäßtons spielen.
Lipoxygenase-Weg: Adrensäure kann durch Lipoxygenasen zu verschiedenen hydroxylierten Produkten metabolisiert werden, die an der zellulären Signalübertragung beteiligt sind.
Wirkmechanismus
Target of Action
Adrenic acid, also known as docosatetraenoic acid, is an ω-6 polyunsaturated fatty acid (PUFA) that is derived from arachidonic acid . It primarily targets human vascular endothelial cells and neutrophils . In human vascular endothelial cells, it is metabolized to dihomo-prostacyclin (PGI2), which inhibits thrombin-induced platelet aggregation . In neutrophils, adrenic acid inhibits the formation of the chemoattractant leukotriene B4 (LTB4) .
Mode of Action
Adrenic acid interacts with its targets by undergoing metabolism via cyclooxygenases, cytochrome P450s, and lipoxygenases . This metabolism leads to the production of various metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites then interact with their respective targets to exert their effects .
Biochemical Pathways
Adrenic acid is involved in the metabolism of alpha-linolenic acid and linoleic acid . It is metabolized by a subset of cytochrome P450s (CYPs) to generate mono-epoxide metabolites known as epoxy fatty acids (EpFAs), specifically epoxydocosatrienoic acids (EDTs) . These EpFAs are signaling molecules that play a role in various pathologies and exert primarily anti-inflammatory, antihypertensive, analgesic, antiapoptotic, and antiendoplasmic reticulum (ER) stress effects .
Pharmacokinetics
The pharmacokinetics of adrenic acid, like most drugs, strongly depends on its ability to pass through membranes via simple diffusion . Greater than 80% of all drugs contain one or more ionizable groups, and only the uncharged form of a drug can pass through a membrane by simple diffusion . .
Result of Action
The molecular and cellular effects of adrenic acid’s action are primarily anti-inflammatory and pro-resolving . In human neutrophils, adrenic acid potently inhibits the formation of the chemoattractant leukotriene B4 (LTB4), correlating with a reduction of its precursor arachidonic acid in free form . In human monocyte-derived macrophages, exposure to adrenic acid enhances the efferocytosis (engulfment of apoptotic cells) of apoptotic human neutrophils .
Zukünftige Richtungen
Adrenic acid is a subject of interest in the field of ferroptosis, a newly discovered type of cell death. It is well known that ferroptotic cell death occurs through lipid peroxidation accumulation . Lipoxygenase (ALOX) serves as one of the major enzymes for the oxygenation of arachidonic acid, an essential polyunsaturated fatty acid (PUFA), finally triggering lipid peroxidation and ferroptosis . This suggests potential future directions for research into the role of adrenic acid in health and disease .
Biochemische Analyse
Biochemical Properties
Adrenic acid is involved in several biochemical reactions, primarily through its metabolism by enzymes such as cyclooxygenases, lipoxygenases, and cytochrome P450s. These enzymes convert adrenic acid into various bioactive metabolites, including dihomo-epoxyeicosatrienoic acids and dihomo-prostaglandins . These metabolites are known to influence vascular tone and other physiological functions. Adrenic acid interacts with large-conductance calcium-activated potassium channels, contributing to endothelium-dependent relaxation in blood vessels .
Cellular Effects
Adrenic acid affects various cell types and cellular processes. In endothelial cells, it promotes relaxation of blood vessels by acting as an endothelium-derived hyperpolarizing factor . In immune cells, adrenic acid-derived epoxy fatty acids reduce endoplasmic reticulum stress and inflammatory pain . Additionally, adrenic acid influences cell signaling pathways, gene expression, and cellular metabolism by being metabolized into bioactive lipids that modulate these processes .
Molecular Mechanism
At the molecular level, adrenic acid exerts its effects through its metabolites. These metabolites bind to and activate specific receptors or ion channels, leading to changes in cellular function. For example, adrenic acid-derived epoxy fatty acids interact with soluble epoxide hydrolase, which degrades them into less active dihydroxy fatty acids . This interaction modulates various physiological responses, including anti-inflammatory and analgesic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of adrenic acid can change over time due to its stability and degradation. Adrenic acid is relatively stable, but its metabolites can be rapidly degraded by enzymes such as soluble epoxide hydrolase . Long-term studies have shown that adrenic acid and its metabolites can have sustained effects on cellular function, including prolonged relaxation of blood vessels and reduction of inflammatory responses .
Dosage Effects in Animal Models
The effects of adrenic acid vary with different dosages in animal models. At low doses, adrenic acid and its metabolites can promote vascular relaxation and reduce inflammation . At high doses, there may be toxic or adverse effects, such as disruption of normal cellular function and increased oxidative stress . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Adrenic acid is involved in several metabolic pathways, including the cyclooxygenase, lipoxygenase, and cytochrome P450 pathways . These pathways convert adrenic acid into various bioactive metabolites that play roles in inflammation, vascular tone, and other physiological processes. The interaction of adrenic acid with these enzymes and cofactors influences metabolic flux and the levels of different metabolites .
Transport and Distribution
Adrenic acid is transported and distributed within cells and tissues through specific transporters and binding proteins. It is incorporated into membrane phospholipids and can be mobilized upon cellular activation . The distribution of adrenic acid and its metabolites varies across different tissues, with higher concentrations found in the liver and adrenal glands .
Subcellular Localization
Adrenic acid is localized in various subcellular compartments, including the endoplasmic reticulum and plasma membrane . Its activity and function can be influenced by its localization, as well as by post-translational modifications that direct it to specific organelles. For example, adrenic acid-derived epoxy fatty acids can accumulate in the endoplasmic reticulum, where they exert anti-inflammatory effects .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Adrensäure kann durch Verlängerung der Kohlenstoffkette von Arachidonsäure synthetisiert werden. Dieser Prozess beinhaltet die Addition von zwei Kohlenstoffatomen am Carboxyl-Ende der Arachidonsäure. Die Verlängerung wird typischerweise durch Elongase-Enzyme katalysiert, die die schrittweise Addition der Kohlenstoffatome ermöglichen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Adrensäure umfasst häufig die Extraktion und Reinigung aus natürlichen Quellen wie tierischem Gewebe. Der Prozess umfasst die Lipidextraktion, gefolgt von chromatographischen Verfahren zur Isolierung und Reinigung der Adrensäure. Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden häufig zur Analyse und Quantifizierung von Adrensäure in industriellen Umgebungen eingesetzt .
Analyse Chemischer Reaktionen
Reaktionstypen: Adrensäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Reduktionsreaktionen von Adrensäure sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.
Substitution: Adrensäure kann an Substitutionsreaktionen teilnehmen, insbesondere bei der Bildung von Lipidmediatoren.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind molekularer Sauerstoff und Enzymkatalysatoren wie Cyclooxygenasen und Lipoxygenasen.
Reduktion: Reduktionsmittel wie Wasserstoffgas und Metallkatalysatoren können unter kontrollierten Bedingungen verwendet werden.
Substitution: Verschiedene Nukleophile können in Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden:
Dihomo-Prostaglandine: Werden durch Oxidation von Adrensäure durch Cyclooxygenasen gebildet.
Epoxydocosatriensäuren: Werden durch Oxidation durch Cytochrom P450s gebildet.
Vergleich Mit ähnlichen Verbindungen
Adrensäure ähnelt anderen langkettigen mehrfach ungesättigten Fettsäuren, wie z. B.:
Arachidonsäure: Beide sind Omega-6-Fettsäuren, aber Adrensäure hat zwei zusätzliche Kohlenstoffatome.
Docosahexaensäure: Eine Omega-3-Fettsäure mit einer ähnlichen Struktur, aber unterschiedlichen physiologischen Rollen.
Eicosapentaensäure: Eine weitere Omega-3-Fettsäure mit entzündungshemmenden Eigenschaften.
Einzigartigkeit: Adrensäure ist einzigartig aufgrund ihrer spezifischen Rolle im frühen menschlichen Gehirn und ihrer Fähigkeit, Dihomo-Prostaglandine und Epoxydocosatriensäuren zu bilden, die unterschiedliche biologische Aktivitäten haben .
Eigenschaften
| { "Design of the Synthesis Pathway": "Adrenic acid can be synthesized through a multi-step process starting from readily available starting materials.", "Starting Materials": ["2-bromo-1-hexene", "magnesium", "ethylmagnesium bromide", "methyl lithium", "trimethylsilyl chloride", "2,3-epoxybutane", "sodium hydroxide", "sulfuric acid", "diethyl ether", "tetrahydrofuran", "dichloromethane", "hexanes", "methanol", "acetic acid", "water"], "Reaction": [ "Step 1: Synthesis of 2,3-epoxybutane from 2-bromo-1-hexene by reaction with sodium hydroxide and sulfuric acid in water.", "Step 2: Preparation of Grignard reagent by reaction of magnesium with ethylmagnesium bromide in diethyl ether.", "Step 3: Reaction of Grignard reagent with 2,3-epoxybutane to yield the corresponding alcohol.", "Step 4: Conversion of the alcohol to the corresponding trimethylsilyl ether by reaction with trimethylsilyl chloride in tetrahydrofuran.", "Step 5: Reaction of the trimethylsilyl ether with methyl lithium in tetrahydrofuran to yield the corresponding lithium salt.", "Step 6: Reaction of the lithium salt with acetic acid in methanol to yield the corresponding ester.", "Step 7: Hydrolysis of the ester to yield adrenic acid by reaction with sodium hydroxide in water and extraction with dichloromethane.", "Step 8: Purification of adrenic acid by recrystallization from hexanes." ] } | |
CAS-Nummer |
28874-58-0 |
Molekularformel |
C22H36O2 |
Molekulargewicht |
332.5 g/mol |
IUPAC-Name |
(7E,10E,13E,16E)-docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+ |
InChI-Schlüssel |
TWSWSIQAPQLDBP-CGRWFSSPSA-N |
Isomerische SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Aussehen |
Assay:≥98%A solution in ethanol |
Physikalische Beschreibung |
Liquid |
Synonyme |
7Z,10Z,13Z,16Z-Docosatetraenoic Acid; Δ7,10,13,16-Docosatetraenoic Acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



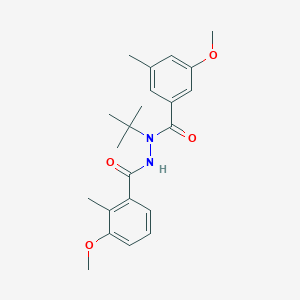


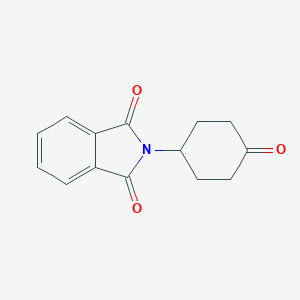



![2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide](/img/structure/B117238.png)
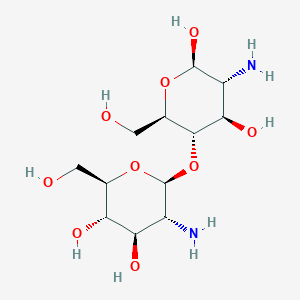
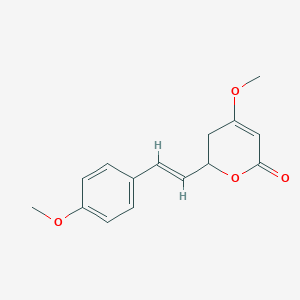
![4-Methyl-7-methylidene-5,6-dihydrocyclopenta[c]pyridine](/img/structure/B117242.png)

